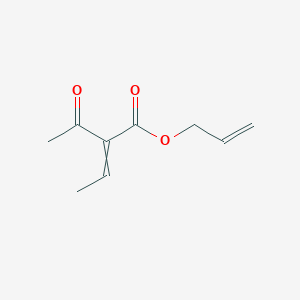
Prop-2-en-1-yl 2-acetylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en-1-yl 2-acetylbut-2-enoate is an organic compound with significant interest in various fields of chemistry and industry. This compound is known for its unique structure, which includes both an allyl group and an acetyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl 2-acetylbut-2-enoate can be synthesized through a base-catalyzed Claisen-Schmidt condensation reaction. This involves the reaction of an allyl alcohol with an acetylacetone in the presence of a base such as sodium hydroxide in an aqueous ethanol solution . The reaction typically requires controlled temperatures and specific reaction times to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2-acetylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or aldehydes under specific conditions.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the allyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, alkanes, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
Prop-2-en-1-yl 2-acetylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism by which Prop-2-en-1-yl 2-acetylbut-2-enoate exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in oxidation reactions, it may form reactive intermediates that can further react to form stable products .
Comparison with Similar Compounds
Similar Compounds
Prop-2-en-1-one: Similar in structure but lacks the acetyl group.
Isopropenyl acetate: An acetate ester of the enol tautomer of acetone, used in similar synthetic applications.
N-(Prop-2-en-1-yl)-2-(pyrid-2-ylmethylidene)hydrazinecarboselenoamide: A compound with similar allyl functionality but different applications.
Uniqueness
Prop-2-en-1-yl 2-acetylbut-2-enoate is unique due to its combination of an allyl group and an acetyl group, which provides versatility in various chemical reactions and applications. Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis .
Biological Activity
Prop-2-en-1-yl 2-acetylbut-2-enoate, also known as an enone compound, is of significant interest in medicinal chemistry and organic synthesis due to its versatile biological activities. This article delves into the biological properties of this compound, examining its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C7H10O2. The structure consists of an enone functional group, which is known for its reactivity in various chemical reactions, including Michael additions and Diels-Alder reactions. The compound's unique configuration contributes to its biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity :
- Cytotoxic Effects :
- Anti-inflammatory Properties :
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
| Synthesis Method | Description | Yield |
|---|---|---|
| Knoevenagel Condensation | Reaction between an aldehyde and a ketone in the presence of a base. | High |
| Michael Addition | Involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds. | Moderate to High |
These methods highlight the compound's accessibility for further research and application in pharmaceuticals.
Case Studies
Several case studies have explored the biological effects of this compound:
- Study on Antimicrobial Activity :
- Cytotoxicity Assay :
- Anti-inflammatory Mechanism :
Properties
CAS No. |
918150-67-1 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
prop-2-enyl 2-acetylbut-2-enoate |
InChI |
InChI=1S/C9H12O3/c1-4-6-12-9(11)8(5-2)7(3)10/h4-5H,1,6H2,2-3H3 |
InChI Key |
PCJHHFVNOJKKGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C(=O)C)C(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















